2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride
Description
The compound 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride (CAS: 2044902-74-9) is a heterocyclic amine hydrochloride featuring a 1,2-thiazole ring directly attached to the primary amine group via a single carbon bridge. Its molecular formula is C₅H₉ClN₂S, with a molecular weight of 164.65 g/mol . The thiazole moiety is notable for its electron-rich sulfur and nitrogen atoms, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
2-(1,2-thiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKYTWAHGSVUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-27-3 | |
| Record name | 2-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride typically involves the reaction of thiazole derivatives with ethylamine under controlled conditions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with ethylamine, followed by purification and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
Key Observations:
The triazole in introduces additional nitrogen atoms, which may improve coordination with metal ions or acidic biological targets.
Substituent Effects :
- The 3-methyl group on the oxazole in increases hydrophobicity compared to the unsubstituted thiazole in .
- The phenyl group in adds significant steric bulk and aromaticity, likely reducing solubility in aqueous media but enhancing lipophilicity.
Molecular Weight Trends :
- The triazole derivative has the highest molecular weight (224.69 g/mol), reflecting its larger substituents.
Notes on Data Limitations
The provided evidence lacks critical parameters such as purity , storage conditions , and biological activity data , limiting a comprehensive comparison.
Structural analogs like and highlight the impact of heterocycle choice and substituents on molecular properties, but further experimental studies are required to validate these hypotheses.
Biological Activity
2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride is a compound characterized by its thiazole ring structure, which is known for contributing to various biological activities. This article aims to delve into the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and pharmacological implications.
- Molecular Formula : C₅H₉Cl₂N₂S
- Molecular Weight : 164.66 g/mol
- Physical Appearance : White to off-white powder
- Solubility : Soluble in water due to the presence of hydrochloride salt
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The thiazole moiety is known to enhance the bioactivity of compounds, often improving their ability to modulate biological pathways related to microbial growth inhibition.
-
Mechanism of Action :
- Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
- The compound may also target microbial cells directly, disrupting their metabolic processes.
- Case Studies :
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Thiazole derivatives are recognized for their ability to inhibit fungal growth through similar mechanisms as their antibacterial action.
- Research Findings :
- In vitro studies have indicated that thiazole-containing compounds can effectively inhibit the growth of fungi by disrupting cell wall synthesis and function.
Anticancer Activity
Emerging research highlights the potential anticancer properties of this compound.
- Mechanism of Action :
- Case Studies :
Pharmacokinetics
The pharmacokinetic profile of thiazole derivatives indicates they are generally slightly soluble in water but more soluble in organic solvents like alcohol and ether. This solubility profile is crucial for their bioavailability and therapeutic efficacy.
Comparative Analysis of Similar Compounds
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-amine hydrochloride | C₅H₉Cl₂N₂S | Contains a chlorine substituent enhancing reactivity |
| 5-Methylthiazole | C₅H₇N₃S | Methyl group provides different pharmacological properties |
| Thiamine (Vitamin B1) | C₁₂H₁₁N₄OS | Essential nutrient; differs significantly in function |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves constructing the thiazole ring via cyclization of a thiourea intermediate or coupling a pre-formed thiazole with an ethanamine precursor. Key steps include:
- Thiazole Formation : Reaction of α-haloketones with thiourea derivatives under reflux in polar solvents (e.g., ethanol) .
- Amine Functionalization : Alkylation or reductive amination to introduce the ethanamine moiety .
- Salt Formation : Treatment with HCl gas or concentrated hydrochloric acid to yield the hydrochloride salt .
Critical parameters include temperature control during cyclization (to avoid side reactions), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm the thiazole ring and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClNS, MW 164.65) .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% recommended for research use) .
- Elemental Analysis : To validate chloride content in the hydrochloride salt .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation (classified under GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent degradation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the efficiency of synthesizing the thiazole ring in this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF may improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining yield .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track thiazole ring formation and adjust parameters dynamically .
Q. What strategies address contradictory spectroscopic data when characterizing novel derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Isotopic Labeling : Use N-labeled precursors to clarify nitrogen environments in the thiazole ring .
- Computational Modeling : Compare experimental IR or NMR shifts with density functional theory (DFT)-predicted values .
Q. Are there computational models predicting the biological activity of thiazole-containing compounds like this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina to identify potential binding modes .
- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .
- Metabolite Prediction : Tools like SwissADME can forecast metabolic stability and cytochrome P450 interactions .
Q. What analytical techniques resolve stability issues of this compound under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (UV) to identify degradation pathways .
- HPLC-MS Monitoring : Track decomposition products (e.g., free amine or oxidized thiazole derivatives) over time .
- Karl Fischer Titration : Quantify water content to assess hygroscopicity and its impact on stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
